N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
Description
Properties
Molecular Formula |
C11H9BrFNS |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-8-5-6-15-11(8)7-14-10-4-2-1-3-9(10)13/h1-6,14H,7H2 |
InChI Key |
FNINGOYLOREAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C(C=CS2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothiophene-2-carbaldehyde and 2-fluoroaniline.
Condensation Reaction: The 3-bromothiophene-2-carbaldehyde is reacted with 2-fluoroaniline in the presence of a suitable catalyst, such as glacial acetic acid, to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom with other aryl or alkyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and can be used in the development of new drugs.
Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-[(3-Bromothiophen-2-yl)methyl]aniline (3h)
- Structure : Lacks the 2-fluoro substituent on the aniline ring.
- Synthesis : Prepared similarly via condensation of 3-bromothiophene-2-carbaldehyde with aniline, yielding 88% .
- This may enhance nucleophilicity compared to the fluorinated analogue.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- Structure : Contains a methyl group at the 2-position of the aniline and an imine (–C=N–) functional group.
- Synthesis : Formed via condensation and Suzuki coupling, with yields of 58–72% .
- Comparison: The imine group introduces conjugation, altering electronic properties.
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline
Electronic and Reactivity Profiles
- DFT Studies : For (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, FMOs indicate localized electron density on the imine and bromothiophene groups, while MESP maps reveal electrophilic regions at the bromine atoms. Reactivity descriptors (ionization energy, chemical hardness) suggest moderate nucleophilicity .
- Fluorine Effects : The 2-fluoro substituent in N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline likely reduces electron density at the nitrogen, decreasing nucleophilicity but improving stability against oxidation .
Physicochemical Properties
- Stability: The electron-withdrawing fluorine may enhance stability against metabolic degradation compared to non-fluorinated analogues .
Biological Activity
N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by a review of diverse sources.
Chemical Structure and Properties
This compound features a brominated thiophene moiety linked to a fluorinated aniline structure. The presence of both electron-withdrawing and electron-donating groups influences its reactivity and biological interactions.
- Molecular Formula : CHBrFN
- Molecular Weight : Approximately 282.20 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows for multiple types of interactions:
- Hydrogen Bonding : The fluorine atom can participate in hydrogen bonding, enhancing affinity towards biological targets.
- π-π Stacking : The aromatic systems can engage in π-π stacking interactions, which are crucial for binding to proteins and nucleic acids.
Anticancer Activity
Studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds with similar thiophene structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-87 MG (glioblastoma) .
- Mechanistic Insights : The bromothiophene moiety may enhance the compound's ability to inhibit specific cancer-related pathways, potentially through enzyme inhibition or receptor modulation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Target Enzymes : Studies suggest that similar compounds can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases .
- Structure-Activity Relationship (SAR) : The presence of the brominated thiophene is believed to enhance binding affinity due to increased lipophilicity and electronic effects .
Study on Anticancer Properties
A recent study evaluated the anticancer effects of N-(3-bromothiophen-2-yl)methyl derivatives against multiple cancer cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15.4 |
| 2 | U-87 MG | 12.8 |
| 3 | A549 | 18.6 |
These findings demonstrate the potential of these compounds as therapeutic agents in oncology .
Pharmacokinetics and Toxicity
The pharmacokinetic profile is crucial for understanding the therapeutic potential:
- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics, with high permeability across biological membranes.
- Toxicity Studies : Toxicological assessments are necessary to evaluate safety profiles, particularly regarding off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or reductive amination. For NAS, bromothiophene derivatives (e.g., 3-bromothiophene-2-carboxaldehyde) can react with 2-fluoroaniline under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C. Reductive amination using NaBH₄ or Pd/C-catalyzed hydrogenation may improve yields. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) and use inert atmospheres to minimize side reactions like oxidation .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Purify via column chromatography (silica gel, eluent gradient) or recrystallization (ethanol/water).
Q. What spectroscopic techniques are most effective for characterizing This compound, and how should data interpretation be approached?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene; δ 6.8–7.2 ppm for fluoroaniline). Fluorine coupling (³J ~8–12 Hz) splits signals in the thiophene region.
- FTIR : Confirm C-Br (550–600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 314–316 for isotopic Br patterns).
Q. How can impurities or byproducts in the synthesis of This compound be identified and mitigated?
- Common Byproducts : Bromide elimination products (e.g., thiophene-2-carbaldehyde) or dimerization adducts.
- Mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or adjust reaction pH (neutral to mildly basic). LC-MS or GC-MS can detect low-level impurities (<0.5%) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the reactivity and regioselectivity of electrophilic substitution in This compound?
- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density. The bromothiophene moiety directs electrophiles to the 5-position due to electron-withdrawing effects, while the fluoroaniline group activates the para position.
- Validation : Compare calculated Fukui indices with experimental nitration or halogenation outcomes .
Q. How do solvent polarity and temperature influence the conformational stability of This compound?
- Experimental Design : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ and CDCl₃ to study rotational barriers of the methylene bridge. Solvent polarity stabilizes planar conformations (ΔG‡ ~12–15 kcal/mol).
- Implications : Conformational flexibility affects binding in biological assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Case Study : Discrepancies in antimicrobial activity may arise from substituent positioning. Synthesize analogs with methoxy (electron-donating) or nitro (electron-withdrawing) groups at the thiophene 4-position. Use standardized MIC assays (e.g., broth microdilution) and control for lipophilicity (logP) .
Q. How can Hammett plots quantify substituent effects on the electronic properties of This compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
